![molecular formula C15H12N2S B2722315 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole CAS No. 25021-37-8](/img/structure/B2722315.png)
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole
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Overview
Description
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a unique chemical compound with the linear formula C15H12N2S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The SMILES string for this compound is CC1=C (C2=CC=CC=C2)N=C (C3=CC=NC=C3)S1 .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results .Scientific Research Applications
Drug Development
Thiazole, a key component in 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, is an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Anti-Inflammatory Agents
Thiazole derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities . This suggests that this compound could potentially be used in the development of anti-inflammatory drugs.
Neuroprotective Agents
Triazole-Pyrimidine hybrids, which share structural similarities with thiazole compounds, have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound could potentially be used in the development of neuroprotective drugs.
Anti-Cancer Agents
Thiazole derivatives have been used in the development of anti-cancer agents . This suggests that this compound could potentially be used in the development of anti-cancer drugs.
Antidepressant Agents
Pyrazole derivatives, which share structural similarities with thiazole compounds, have been used as antidepressant agents . This suggests that this compound could potentially be used in the development of antidepressant drugs.
Vasodilator Agents
Pyrazole derivatives have also been used as vasodilator agents . This suggests that this compound could potentially be used in the development of vasodilator drugs.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence numerous biochemical pathways, resulting in diverse biological activities .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .
Future Directions
The future directions for research on 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazole derivatives have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, these compounds could be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
5-methyl-4-phenyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-14(12-6-3-2-4-7-12)17-15(18-11)13-8-5-9-16-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOCLDRTHODPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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